

# VPM1002: A Genetically Engineered BCG Vaccine with Enhanced Immunotherapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | LB30057  |           |  |  |  |
| Cat. No.:            | B1674644 | Get Quote |  |  |  |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

The landscape of immunotherapy is continuously evolving, with a renewed focus on enhancing the efficacy of established treatments. Bacillus Calmette-Guérin (BCG), the attenuated strain of Mycobacterium bovis, has been a cornerstone in the treatment of non-muscle invasive bladder cancer (NMIBC) for decades. However, its efficacy is variable, and a significant proportion of patients experience treatment failure or relapse. This has spurred the development of next-generation BCG vaccines with improved immunogenicity and safety profiles. VPM1002, a recombinant BCG (rBCG) strain, has emerged as a promising candidate, demonstrating significant advantages over its parental BCG counterpart in preclinical and clinical studies. This technical guide provides a comprehensive overview of VPM1002, detailing its mechanism of action, comparative preclinical and clinical data, and the experimental protocols utilized in its evaluation.

#### **Introduction to VPM1002**

VPM1002 is a genetically modified version of the BCG vaccine. Its development was driven by the need for a more potent and safer alternative to the conventional BCG strains used in both tuberculosis prevention and cancer immunotherapy.[1] The key genetic modifications in



VPM1002 are designed to enhance the host immune response against mycobacteria and, consequently, against tumor cells.[1][2]

The principal genetic alterations in VPM1002 involve the deletion of the ureC gene and the insertion of the hly gene from Listeria monocytogenes, which encodes for the pore-forming protein listeriolysin O (LLO).[1][3] This strategic modification leads to a cascade of immunological events that amplify the therapeutic effects of BCG.

### **Mechanism of Action: Enhanced Immunogenicity**

The superior immunogenicity of VPM1002 compared to parental BCG stems from its unique genetic modifications that alter its interaction with host immune cells, particularly antigen-presenting cells (APCs) like macrophages.

#### 2.1 Phagosomal Escape and Antigen Cross-Presentation:

In contrast to parental BCG, which remains within the phagosome of infected cells, VPM1002 is engineered to facilitate the release of mycobacterial antigens into the cytosol.[2] This is achieved through the action of listeriolysin O, which forms pores in the phagosomal membrane. [1] This process is optimized by the deletion of the ureC gene, which prevents the neutralization of the phagosome, thus maintaining the acidic environment required for listeriolysin O activity.[1][3]

The escape of antigens into the cytosol allows them to be processed via the MHC class I pathway, leading to the priming of cytotoxic CD8+ T cells.[2] This is a critical advantage over parental BCG, which primarily stimulates a CD4+ T cell response through the MHC class I pathway. The combined activation of both CD4+ and CD8+ T cells results in a more robust and comprehensive anti-tumor immune response.[4][5]

#### 2.2 Induction of Apoptosis and Autophagy:

VPM1002 has been shown to induce apoptosis and autophagy in infected cells to a greater extent than parental BCG.[1] The release of mycobacterial components into the cytosol triggers these cellular processes, which further contribute to enhanced antigen presentation and the activation of innate and adaptive immunity.[3][5]

#### 2.3 Enhanced Cytokine Production:



Preclinical studies have demonstrated that VPM1002 induces a distinct and more potent cytokine profile compared to parental BCG. Notably, VPM1002 elicits a strong Th1- and Th17-biased immune response, characterized by increased production of IFN-y, TNF-α, and IL-17.[6] This cytokine milieu is crucial for the recruitment and activation of various immune cells, including natural killer (NK) cells and macrophages, which are essential for tumor cell lysis.

# Signaling Pathway and Experimental Workflow Diagrams

**VPM1002 Mechanism of Action Signaling Pathway** 



Click to download full resolution via product page

Caption: VPM1002 enhances anti-tumor immunity through improved antigen presentation.



#### **Preclinical Evaluation Workflow**



Click to download full resolution via product page

Caption: A typical workflow for the preclinical evaluation of VPM1002.

#### Comparative Data: VPM1002 vs. Parental BCG

A substantial body of preclinical and clinical evidence highlights the advantages of VPM1002 over parental BCG. The following tables summarize key quantitative data from various studies.

# **Preclinical Data Summary**



| Parameter                                  | Parental BCG                       | VPM1002                                          | Animal Model          | Reference |
|--------------------------------------------|------------------------------------|--------------------------------------------------|-----------------------|-----------|
| Safety                                     |                                    |                                                  |                       |           |
| Body Weight<br>Gain                        | Reduced compared to saline control | Not influenced over the course of the experiment | Newborn Rabbits       | [2]       |
| Dissemination to Lungs                     | Observed                           | Not observed                                     | Immunocompete nt Mice | [1]       |
| Virulence in SCID Mice                     | Higher                             | Substantially lower                              | SCID Mice             | [1]       |
| Immunogenicity                             |                                    |                                                  |                       |           |
| IFN-γ Release                              | Standard response                  | Dose-dependent increase                          | Mice                  | [1]       |
| Multifunctional<br>CD4+ & CD8+ T-<br>cells | Induced                            | Earlier and sustained increase                   | Mice                  | [1]       |
| Serum<br>Antibodies                        | Lower levels                       | Higher levels                                    | Mice                  | [1]       |
| Type 17 Cytokine<br>Response (IL-17)       | Not profound                       | Profound                                         | Mice                  | [6]       |
| Efficacy                                   |                                    |                                                  |                       |           |
| Protection<br>against M.<br>tuberculosis   | Significant                        | Reproducibly better protection                   | Mice                  | [2]       |

# **Clinical Data Summary (NMIBC)**



| Parameter                              | Parental BCG                           | VPM1002BC | Patient<br>Population                                 | Reference |
|----------------------------------------|----------------------------------------|-----------|-------------------------------------------------------|-----------|
| Safety                                 |                                        |           |                                                       |           |
| Grade 3-4<br>Adverse<br>Reactions      | 33%                                    | 2%        | Newborn Babies                                        | [7]       |
| Injection Site<br>Scarring             | 74%                                    | 21%       | Newborn Babies                                        | [7]       |
| Injection Site<br>Ulceration           | 14%                                    | <1%       | Newborn Babies                                        | [7]       |
| Injection Site<br>Abscess<br>Formation | 22%                                    | 2%        | Newborn Babies                                        | [7]       |
| Efficacy                               |                                        |           |                                                       |           |
| Recurrence-Free<br>Rate at 60 weeks    | N/A (Trial in BCG<br>failure patients) | 49.3%     | NMIBC patients with recurrence after conventional BCG | [8]       |
| Recurrence-Free<br>Rate at 2 years     | N/A                                    | 47.4%     | NMIBC patients with recurrence after conventional BCG | [8]       |
| Recurrence-Free<br>Rate at 3 years     | N/A                                    | 43.7%     | NMIBC patients with recurrence after conventional BCG | [8]       |

# **Experimental Protocols**



#### **Preclinical Mouse Model of Bladder Cancer**

- Animal Model: Female C57BL/6 mice, 6-8 weeks old.
- Tumor Cell Line: MB49 murine bladder cancer cell line.
- Tumor Implantation: The bladder is chemically cauterized to facilitate tumor implantation. Subsequently, 1x10^5 MB49 cells are instilled intravesically.
- Treatment Regimen: Beginning 7 days after tumor implantation, mice receive weekly intravesical instillations of either PBS (control), 1x10^7 CFU of parental BCG, or 1x10^7 CFU of VPM1002 for four consecutive weeks.
- Endpoint Analysis:
  - Efficacy: Bladder weight is measured at day 35 as a surrogate for tumor volume. A significant reduction in bladder weight in the treatment groups compared to the control group indicates anti-tumor activity.
  - Immunogenicity: Bladders are harvested for quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key cytokines such as TNF-α and IL-10.
     Splenocytes can also be isolated and re-stimulated in vitro with mycobacterial antigens to assess T-cell responses via ELISpot or intracellular cytokine staining.

# Phase I/II Clinical Trial in NMIBC (SAKK 06/14)

- Study Design: A single-arm, open-label, multicenter, dose-escalation (Phase I) and efficacy (Phase II) trial.[9]
- Patient Population: Patients with recurrent NMIBC after standard BCG induction with or without maintenance therapy.[9]
- Treatment Regimen:
  - Induction: Six weekly intravesical instillations of VPM1002BC.
  - Maintenance: Maintenance therapy for one year.[8]



- Primary Endpoint: Recurrence-free rate in the bladder at 60 weeks after trial registration.
- Secondary Endpoints: Safety and tolerability, quality of life.[10]
- Immunological Assessments: Exploratory analyses to investigate the immunogenicity of VPM1002BC, including cytokine profiling from urine and blood samples.[10]

#### Conclusion

VPM1002 represents a significant advancement in the field of BCG immunotherapy. Its targeted genetic modifications result in a superior safety and immunogenicity profile compared to parental BCG strains. The enhanced ability of VPM1002 to induce a robust and broad-based cellular immune response, including the activation of cytotoxic CD8+ T cells, translates into improved therapeutic efficacy in preclinical models and promising results in clinical trials for NMIBC. As research continues, VPM1002 holds the potential to become a new standard of care for bladder cancer and possibly other malignancies, offering a more effective and better-tolerated treatment option for patients. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this next-generation immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Recombinant Bacille Calmette

  –Guérin Vaccine VPM1002: Ready for Clinical Efficacy

  Testing PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. urotoday.com [urotoday.com]
- 6. academic.oup.com [academic.oup.com]



- 7. Safety and immunogenicity of VPM1002 versus BCG in South African newborn babies: a randomised, phase 2 non-inferiority double-blind controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1/2 Single-arm Clinical Trial of Recombinant Bacillus Calmette-Guérin (BCG) VPM1002BC Immunotherapy in Non-muscle-invasive Bladder Cancer Recurrence After Conventional BCG Therapy: SAKK 06/14 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of the phase I open label clinical trial SAKK 06/14 assessing safety of intravesical instillation of VPM1002BC, a recombinant mycobacterium Bacillus Calmette Guérin (BCG), in patients with non-muscle invasive bladder cancer and previous failure of conventional BCG therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [VPM1002: A Genetically Engineered BCG Vaccine with Enhanced Immunotherapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674644#potential-advantages-of-lb30057-over-parental-bcg]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com